molecular formula C12H15IN4O B11074382 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B11074382
M. Wt: 358.18 g/mol
InChI Key: BCLKEJPCFJDUDA-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with an iodine atom. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Iodination: The 3,5-dimethyl-1H-pyrazole is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The iodinated pyrazole is then coupled with another molecule of 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate and a coupling agent like 1,2-dibromoethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide are commonly used. Reactions are often carried out in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. Reactions are typically conducted in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products may include pyrazole oxides or other oxidized derivatives.

    Reduction Reactions: Products include deiodinated pyrazoles or other reduced forms of the compound.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may be investigated for its effects on various biological targets.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may be studied for its ability to interact with specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The iodine atom in the compound may play a crucial role in its binding affinity to certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.

    4-iodo-3,5-dimethyl-1H-pyrazole: Another precursor used in the synthesis.

    1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-bromoethanone: A similar compound with a bromine atom instead of iodine.

Uniqueness

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to the presence of both iodine and pyrazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C12H15IN4O

Molecular Weight

358.18 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C12H15IN4O/c1-7-5-8(2)17(14-7)11(18)6-16-10(4)12(13)9(3)15-16/h5H,6H2,1-4H3

InChI Key

BCLKEJPCFJDUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CN2C(=C(C(=N2)C)I)C)C

Origin of Product

United States

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